molecular formula C10H14N2O3S B14838570 4-Cyclopropoxy-2-(methylamino)benzenesulfonamide

4-Cyclopropoxy-2-(methylamino)benzenesulfonamide

Cat. No.: B14838570
M. Wt: 242.30 g/mol
InChI Key: JTVJANGWYWZEAU-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-2-(methylamino)benzenesulfonamide is a chemical compound with the molecular formula C10H14N2O3S and a molecular weight of 242.29 g/mol . This compound is part of the benzenesulfonamide family, which is known for its diverse applications in medicinal chemistry and industrial processes.

Preparation Methods

The synthesis of 4-Cyclopropoxy-2-(methylamino)benzenesulfonamide typically involves the reaction of cyclopropyl alcohol with 2-(methylamino)benzenesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-Cyclopropoxy-2-(methylamino)benzenesulfonamide can undergo various chemical reactions, including:

Scientific Research Applications

4-Cyclopropoxy-2-(methylamino)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-2-(methylamino)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

4-Cyclopropoxy-2-(methylamino)benzenesulfonamide can be compared with other benzenesulfonamide derivatives:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H14N2O3S

Molecular Weight

242.30 g/mol

IUPAC Name

4-cyclopropyloxy-2-(methylamino)benzenesulfonamide

InChI

InChI=1S/C10H14N2O3S/c1-12-9-6-8(15-7-2-3-7)4-5-10(9)16(11,13)14/h4-7,12H,2-3H2,1H3,(H2,11,13,14)

InChI Key

JTVJANGWYWZEAU-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=CC(=C1)OC2CC2)S(=O)(=O)N

Origin of Product

United States

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